

Spectroscopic Profile of 4-Fluoro-2-isopropoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

Cat. No.: B170368

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Fluoro-2-isopropoxyaniline** (CAS No. 148583-65-7).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the spectroscopic characterization of this molecule. While specific experimental data for **4-Fluoro-2-isopropoxyaniline** is not widely published, this guide presents predicted data and analogous spectral features based on similar compounds, alongside standardized experimental protocols for obtaining such data.

Molecular Structure and Properties

- IUPAC Name: **4-Fluoro-2-isopropoxyaniline**
- Molecular Formula: C₉H₁₂FNO
- Molecular Weight: 169.20 g/mol
- CAS Number: 148583-65-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for **4-Fluoro-2-isopropoxyaniline**.

Table 1: Predicted ^1H NMR Spectral Data for **4-Fluoro-2-isopropoxyaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Fluoro-2-isopropoxyaniline**

Chemical Shift (δ) ppm	Assignment
Data not available	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **4-Fluoro-2-isopropoxyaniline** are listed below.

Table 3: Predicted IR Absorption Data for **4-Fluoro-2-isopropoxyaniline**

Wavenumber (cm^{-1})	Functional Group
Data not available	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental data for the free base is not readily available, predicted data for the hydrochloride salt suggests the following.

Table 4: Predicted Mass Spectrometry Data for **4-Fluoro-2-isopropoxyaniline** Hydrochloride

m/z	Adduct
170.09757	[M+H] ⁺
192.07951	[M+Na] ⁺
168.08301	[M-H] ⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for **4-Fluoro-2-isopropoxyaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluoro-2-isopropoxyaniline** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition:
 - Pulse sequence: Standard single-pulse.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 s.
- ¹³C NMR Acquisition:
 - Pulse sequence: Proton-decoupled pulse program.
 - Number of scans: 1024 or more.
 - Relaxation delay: 2-5 s.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

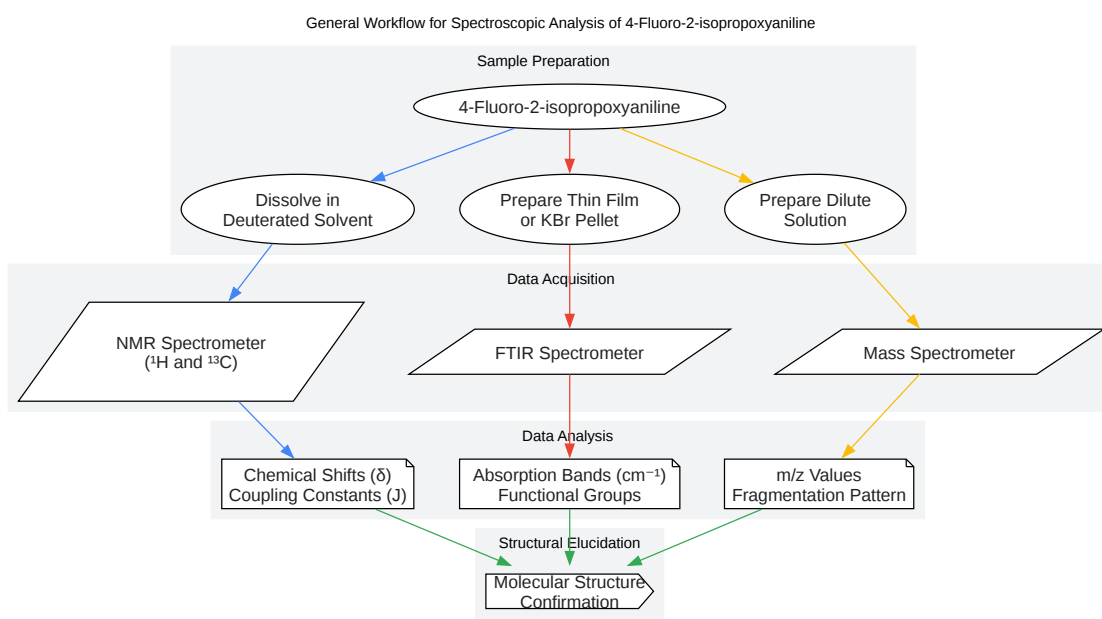
- **Sample Preparation:** Prepare a thin film of the neat liquid sample between two KBr plates or prepare a KBr pellet for a solid sample.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction and identify the major absorption peaks.

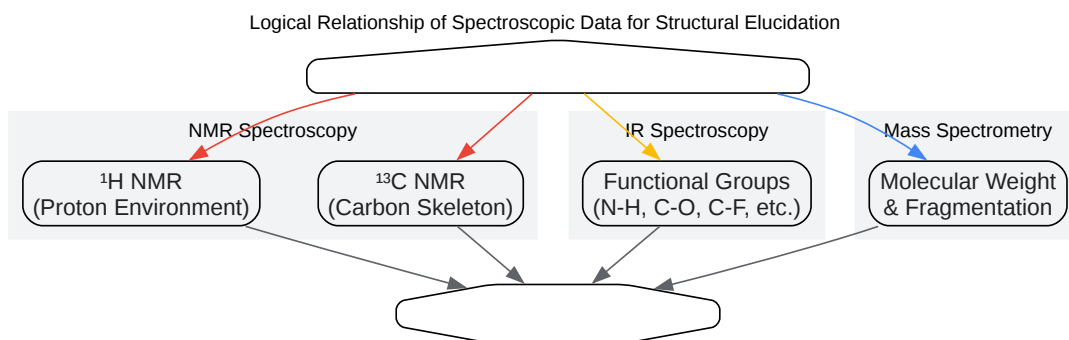
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A mass spectrometer with an appropriate ionization source (e.g., ESI, CI).
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode, depending on the desired information.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemcd.com [chemcd.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-2-isopropoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170368#4-fluoro-2-isopropoxyaniline-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b170368#4-fluoro-2-isopropoxyaniline-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com